Methyl 5-(chloromethyl)-2-furoate
Overview
Description
Methyl 5-(chloromethyl)-2-furoate is a chemical compound derived from furfural, which is a biomass-derived platform molecule. It is a versatile intermediate that can be used to produce a variety of biofuels, renewable polymers, specialty chemicals, and pharmaceutical products. Its rich derivative chemistry makes it a valuable compound in the field of green chemistry and sustainable materials .
Synthesis Analysis
The synthesis of methyl 5-(chloromethyl)-2-furoate and its derivatives can be achieved through various methods. One approach involves the reduction of 5-alkyl- and 5-aryl-2-furoic acids under controlled conditions followed by esterification with acidic methanol . Another method includes the electrochemical reduction of ethyl 5-(chloromethyl)furan-2-carboxylate to produce different furan-2-carboxylate derivatives . Additionally, the synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a key intermediate for an HIV protease inhibitor, has been described starting from methyl 2-furoate .
Molecular Structure Analysis
The molecular structure of methyl 5-(chloromethyl)-2-furoate exhibits interesting spectroscopic properties. For instance, large long-range coupling constants between protons at C2 and C5 have been observed in the NMR spectra of its cis- and trans-diastereoisomers. Additionally, two high absorption maxima due to the ester carbonyl group of each furoate appear near 1750 and 1730 cm^-1 in the IR spectrum .
Chemical Reactions Analysis
Methyl 5-(chloromethyl)-2-furoate can undergo various chemical reactions to form different derivatives. For example, it can be converted into 5-(furfurylthiomethyl)-2-furoic acid through a reaction with 2-furanmethanethiol in the presence of sodium wire . It can also be used to synthesize 5-acetyl derivatives through oxidation and other subsequent reactions . The compound's versatility is further demonstrated by its ability to function as a furylogous lithium enolate, which can undergo zinc insertion to access Reformatsky-type chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-(chloromethyl)-2-furoate and its derivatives are influenced by their molecular structure. The presence of the chloromethyl group and the ester functionality contribute to the compound's reactivity and stability. The compound's lipophilicity and stability under acidic conditions facilitate its isolation from cellulosic biomass, making it a practical choice for industrial applications . The electrochemical properties of its derivatives also allow for the expansion of its derivative scope, providing a pathway for the creation of new sustainable products .
Scientific Research Applications
Synthesis of HIV Protease Inhibitor Intermediates
Methyl 5-(chloromethyl)-2-furoate has been used in the synthesis of key intermediates for HIV protease inhibitors. A practical synthesis approach for 5-(chloromethyl)furo[2,3-b]pyridine, an important side chain in the HIV protease inhibitor L-754,394, was developed using methyl 5-(chloromethyl)-2-furoate (Bhupathy et al., 1995).
Synthesis of Heterocyclic Systems
Methyl 5-(chloromethyl)-2-furoate has been instrumental in synthesizing novel heterocyclic systems. For instance, derivatives of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones were synthesized starting from methyl 2-[(cyanophenoxy)methyl]-3-furoates obtained from methyl 5-(chloromethyl)-2-furoate, showing the versatility of this compound in creating new heterocyclic structures (Yahodkina-Yakovenko et al., 2018).
Safety And Hazards
properties
IUPAC Name |
methyl 5-(chloromethyl)furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXMEBZOKUPCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175706 | |
Record name | Methyl 5-(chloromethyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chloromethyl)-2-furoate | |
CAS RN |
2144-37-8 | |
Record name | Methyl 5-chloromethyl-2-furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2144-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(chloromethyl)-2-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2144-37-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-(chloromethyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-(chloromethyl)-2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.